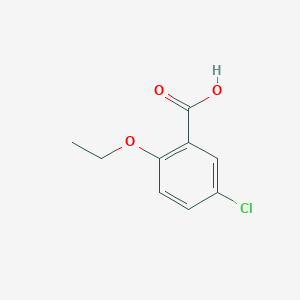

5-Chloro-2-ethoxybenzoic acid

Vue d'ensemble

Description

5-Chloro-2-ethoxybenzoic acid is a chemical compound with the linear formula C9H9ClO3 . It has a molecular weight of 200.623 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9ClO3 . The compound has a molecular weight of 200.62 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.62 . The compound’s density is predicted to be 1.299 g/cm3 .Applications De Recherche Scientifique

Enzymatic Chlorination Studies

Research has shown that 5-Chloro-2-ethoxybenzoic acid and its analogs can be used in enzymatic chlorination studies. For example, a study investigated the chlorination of fulvic acid (FA) using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide, analyzing the presence of various chlorinated aromatic groups including the methyl esters of related compounds. This study highlights the use of chlorinated benzoic acids in understanding environmental and biochemical processes involving chlorination (Niedan, Pavasars, & Oberg, 2000).

Synthesis of Hydroxybenzoic Acids

Another application of this compound is in the synthesis of hydroxybenzoic acids. A study demonstrated the synthesis of various chlorohydroxybenzoic acids via regioselective carboxylation of chlorophenols with sodium ethyl carbonate, indicating the potential of this compound in preparative and industrial synthesis (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Development of Biologically Active Compounds

Additionally, this compound derivatives have been explored in the development of biologically active compounds. For example, research has been conducted on the synthesis of various derivatives for their potential application as 5-HT4 receptor agonists, demonstrating the therapeutic potential of these compounds (Yang et al., 1997).

Analytical Applications

In analytical chemistry, derivatives of this compound are used in the determination of residual pesticide amounts and other environmental analyses. A study detailed the conditions for determining chloromethoxybenzoic acid derivatives, emphasizing the importance of such analyses for environmental safety and pesticide regulation (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXINMFQXFEZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408295 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62871-12-9 | |

| Record name | 5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

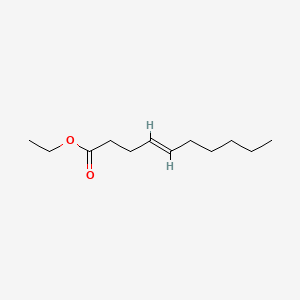

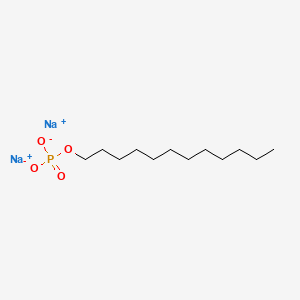

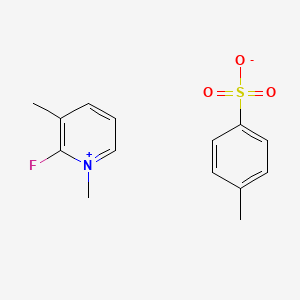

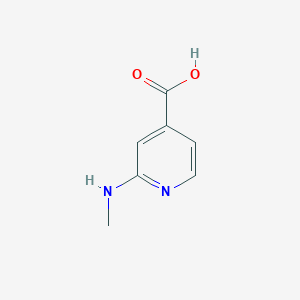

Feasible Synthetic Routes

Q1: What is the significance of 5-chloro-2-ethoxybenzoic acid in pharmaceutical chemistry?

A: this compound serves as a key building block in the synthesis of mosapride [, ]. Mosapride is a medication used to treat gastrointestinal motility disorders. While the provided research focuses on the synthesis of the acid, its role as a precursor to mosapride highlights its pharmaceutical relevance.

Q2: What are the common synthetic routes for producing this compound?

A2: Two primary methods have been explored for synthesizing this compound, both starting from sodium p-aminosalicylate:

- Method 1 []: This approach involves a four-step sequence: esterification, amidation, O-ethylation using ethyl bromide (EtBr), and hydrolysis. This method achieves an overall yield of 57.7%.

- Method 2 []: This route utilizes a similar sequence but employs diethyl sulfate for the O-ethylation step. While the steps are comparable, this method results in a lower overall yield of 47.26%.

Q3: Beyond its use in mosapride synthesis, are there other applications of this compound?

A: Research indicates that this compound is a versatile building block. It can be reacted with a base and subsequently with substituted chlorophosphate derivatives to create phosphonoester compounds []. These phosphonoester compounds can then be further reacted with other molecules like 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. While the specific applications of these final compounds aren't detailed in the provided research, this reaction sequence suggests the potential for this compound to be used in synthesizing a broader range of substituted benzamide derivatives, which are known to have pharmacological activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.